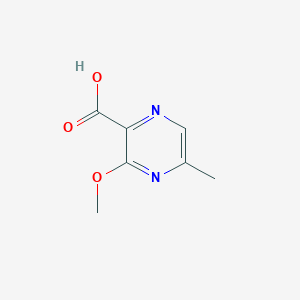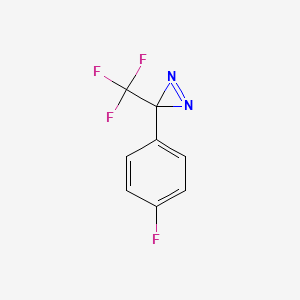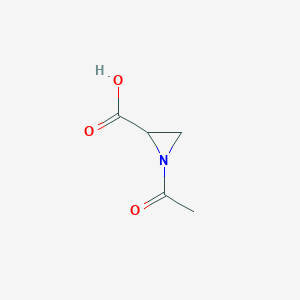
Alanine Boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine Boronic Acid is an organoboron compound that combines the structural features of alanine, an amino acid, with a boronic acid group. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both synthetic chemistry and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including Alanine Boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an arylsilane with boron tribromide followed by acidic hydrolysis can yield boronic acids . Another common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boron reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has enabled efficient production of boronic acids .
Analyse Des Réactions Chimiques
Types of Reactions: Alanine Boronic Acid undergoes a variety of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Alanine Boronic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Alanine Boronic Acid exerts its effects involves the formation of reversible covalent complexes with target molecules. For example, boronic acids can form complexes with diols and hydroxyl groups, which is crucial for their role in enzyme inhibition and molecular recognition . The boron atom in the compound acts as a Lewis acid, facilitating these interactions .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the amino acid component.
Borinic Acids: Contain two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
4-Boronophenylalanine: Another boronated amino acid used in cancer therapy.
Uniqueness: Alanine Boronic Acid is unique due to its combination of an amino acid with a boronic acid group, allowing it to participate in both biological and chemical processes. This dual functionality makes it particularly valuable in the development of therapeutic agents and in synthetic chemistry .
Propriétés
Formule moléculaire |
C2H8BNO2 |
|---|---|
Poids moléculaire |
88.90 g/mol |
Nom IUPAC |
[(1R)-1-aminoethyl]boronic acid |
InChI |
InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3/t2-/m0/s1 |
Clé InChI |
MEJXSZPJYPOEIL-REOHCLBHSA-N |
SMILES isomérique |
B([C@H](C)N)(O)O |
SMILES canonique |
B(C(C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


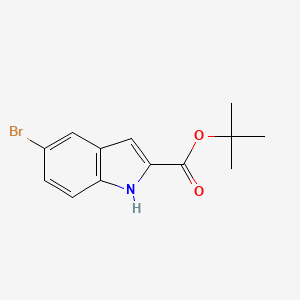

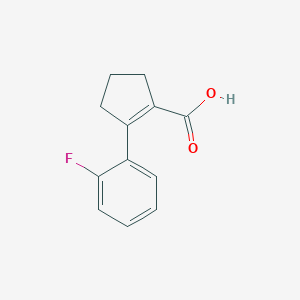
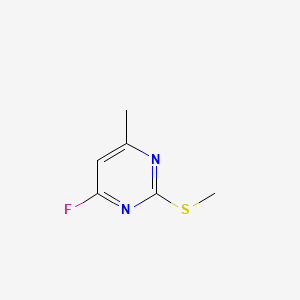
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
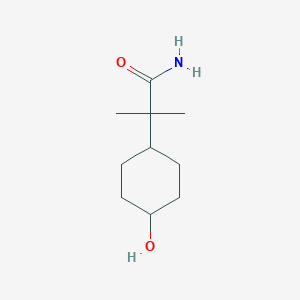

![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
